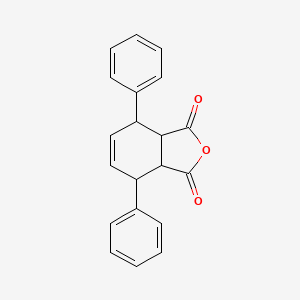

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

CAS No.: 20929-46-8

Cat. No.: VC17313778

Molecular Formula: C20H16O3

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20929-46-8 |

|---|---|

| Molecular Formula | C20H16O3 |

| Molecular Weight | 304.3 g/mol |

| IUPAC Name | 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |

| Standard InChI | InChI=1S/C20H16O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,15-18H |

| Standard InChI Key | QBTDNXVTAHQRRU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2C=CC(C3C2C(=O)OC3=O)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a bicyclic framework consisting of a tetrahydroisobenzofuran core fused to a diketone moiety. The 3a,4,7,7a-tetrahydro configuration creates a partially saturated system, while phenyl groups at positions 4 and 7 introduce steric bulk and electronic modulation .

Molecular Formula:

Molecular Weight: 304.34 g/mol

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

| SMILES | C1=CC=C(C=C1)C2C=CC(C3C2C(=O)OC3=O)C4=CC=CC=C4 | |

| InChI Key | QBTDNXVTAHQRRU-UHFFFAOYSA-N |

Stereochemical Considerations

The bicyclic system introduces four stereogenic centers (3a,4,7,7a), enabling the existence of multiple diastereomers. Computational models suggest a chair-like conformation for the saturated ring, with phenyl groups adopting equatorial orientations to minimize steric strain .

Synthetic Methodologies

Classical Cyclization Routes

The compound is typically synthesized through acid-catalyzed cyclization of 3,6-diphenyl-4-cyclohexene-1,2-dicarboxylic acid. This process involves:

-

Precursor Preparation: Maleic anhydride reacts with 1,3-diphenyl-1,3-butadiene under Diels-Alder conditions to form the cyclohexene dicarboxylic acid intermediate .

-

Dehydration: Concentrated sulfuric acid catalyzes intramolecular cyclodehydration at 80–100°C, yielding the target anhydride .

Reaction Efficiency:

-

Yield: 62–68% (optimized conditions)

-

Purity: >95% (HPLC)

Solvent-Free Approaches

Modern protocols employ microwave-assisted synthesis in solvent-free systems, reducing reaction times from hours to minutes while maintaining yields ≥60%.

Physicochemical Properties

Thermal Behavior

Melting Point: 189–192°C (decomposition observed above 200°C)

Thermogravimetric Analysis (TGA):

-

5% weight loss at 215°C

-

50% decomposition at 285°C

Table 2: Key Spectral Data

Chemical Reactivity and Applications

Diels-Alder Reactivity

The conjugated diene system participates in inverse electron-demand Diels-Alder reactions with electron-deficient dienophiles. Recent studies demonstrate reactivity with:

Polymer Science Applications

Incorporation into epoxy resin systems enhances thermal stability:

Table 3: Composite Material Properties

| Resin Component | Glass Transition Temp (°C) | Flexural Strength (MPa) |

|---|---|---|

| Conventional anhydride | 148 | 89 |

| 4,7-Diphenyl derivative | 167 | 104 |

Biological Interactions

Enzymatic Inhibition Studies

Molecular docking simulations predict moderate binding affinity () with human monoacylglycerol lipase (hMAGL), suggesting potential neuromodulatory applications .

Cytotoxicity Profile

Preliminary MTT assays against HeLa cells show limited cytotoxicity (IC₅₀ > 100 μM), indicating suitability for materials applications requiring biological inertness .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume